MC-VA-PAB-Exatecan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-VA-PAB-Exatecan is a compound designed for use in Antibody-Drug Conjugates (ADC). It consists of an ADC linker (peptide MC-VA-PAB) and a DNA topoisomerase I inhibitor, Exatecan . This compound has shown promising antitumor activity and is used primarily in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MC-VA-PAB-Exatecan is synthesized by conjugating the ADC linker (peptide MC-VA-PAB) with the DNA topoisomerase I inhibitor, Exatecan . The synthesis involves several steps, including the preparation of the linker and the inhibitor, followed by their conjugation under specific reaction conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
MC-VA-PAB-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are used to replace specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
MC-VA-PAB-Exatecan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ADCs and their mechanisms.
Biology: Investigated for its effects on cellular processes and DNA topoisomerase I inhibition.
Medicine: Explored for its potential as an antitumor agent in cancer therapy.
Industry: Utilized in the development of new ADCs and other therapeutic agents.
Wirkmechanismus
MC-VA-PAB-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme involved in DNA replication and transcription . The inhibition of this enzyme leads to DNA damage and cell death, making it an effective antitumor agent . The molecular targets and pathways involved include the DNA topoisomerase I enzyme and related cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camptothecin: Another topoisomerase I inhibitor with similar antitumor activity.
Daunorubicin: A topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad applications in cancer treatment.
Uniqueness
MC-VA-PAB-Exatecan is unique due to its specific design as an ADC linker conjugate, which enhances its stability and antitumor activity compared to other similar compounds . Its ability to target DNA topoisomerase I specifically makes it a valuable tool in cancer research and therapy .
Eigenschaften
Molekularformel |
C50H54FN7O11 |
---|---|
Molekulargewicht |
948.0 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C50H54FN7O11/c1-6-50(67)33-20-37-44-31(22-58(37)47(64)32(33)24-68-48(50)65)42-35(16-15-30-26(4)34(51)21-36(54-44)41(30)42)55-49(66)69-23-28-11-13-29(14-12-28)53-45(62)27(5)52-46(63)43(25(2)3)56-38(59)10-8-7-9-19-57-39(60)17-18-40(57)61/h11-14,17-18,20-21,25,27,35,43,67H,6-10,15-16,19,22-24H2,1-5H3,(H,52,63)(H,53,62)(H,55,66)(H,56,59)/t27-,35-,43-,50-/m0/s1 |
InChI-Schlüssel |
XGNNYZHNEVPQOR-HRNGGSBDSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.